molecular formula C25H29N5O3S B2599370 (E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 515849-42-0

(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2599370
CAS No.: 515849-42-0
M. Wt: 479.6
InChI Key: JGGZYCRBYUTMDD-DEDYPNTBSA-N
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Description

The compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a thiazole ring condensed to a pyrimidine ring. Key structural features include:

  • Position 2: A (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene moiety, contributing steric bulk and π-conjugation.
  • Position 6: An ethyl carboxylate ester, enhancing solubility in organic solvents.
  • Position 7: A methyl group, influencing steric and electronic properties.
  • Position 3: A ketone group, critical for intermolecular interactions and reactivity .

This structure is synthesized via multi-component reactions, typically involving a thioxo-tetrahydropyrimidine precursor, a substituted aldehyde, and a cyclizing agent (e.g., chloroacetic acid) under reflux conditions .

Properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-7-29-14-18(15(3)27-29)13-20-23(31)30-22(17-9-11-19(12-10-17)28(5)6)21(24(32)33-8-2)16(4)26-25(30)34-20/h9-14,22H,7-8H2,1-6H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGZYCRBYUTMDD-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other significant pharmacological properties.

Chemical Structure

The compound features a complex structure that includes:

  • Thiazolo[3,2-a]pyrimidine core
  • Dimethylamino and ethyl groups
  • Pyrazole moiety

This unique arrangement contributes to its biological effectiveness.

Antitumor Activity

Recent studies indicate that thiazolo[3,2-a]pyrimidine derivatives exhibit notable antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
M-HeLa12.5
MCF-715.0
PC320.0

In vitro assays demonstrated that the compound significantly inhibits the proliferation of these cancer cell lines while showing lower toxicity towards normal cells, indicating a favorable therapeutic index.

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been reported to possess antimicrobial properties. The compound was tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli32
S. aureus16
P. aeruginosa64

These results suggest that the compound exhibits moderate antibacterial activity, making it a potential candidate for further development in antimicrobial therapy.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways:

  • Inhibition of Tubulin Polymerization : The compound may interfere with microtubule dynamics, similar to other known anticancer agents.
  • Antioxidant Activity : It has been suggested that thiazolo[3,2-a]pyrimidines possess antioxidant properties that contribute to their cytotoxic effects against cancer cells by reducing oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on M-HeLa Cells : A study indicated that the compound reduced cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment .
  • Antimicrobial Assessment : In a comparative study with standard antibiotics, the compound demonstrated superior activity against resistant strains of S. aureus, suggesting its potential as an alternative treatment option .

Scientific Research Applications

A recent study demonstrated a novel synthetic pathway that utilized ultrasound to enhance reaction rates, achieving yields of 85% in a significantly reduced time frame compared to traditional methods .

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example:

  • Inhibition of COX-2 : A derivative demonstrated over 70% inhibition at low concentrations, outperforming traditional anti-inflammatory drugs like celecoxib .

Anticancer Potential

The thiazolo-pyrimidine derivatives have been investigated for their anticancer properties. Studies have reported:

  • Cytotoxicity against various cancer cell lines , including breast and colon cancer cells.
  • Mechanistic studies suggest that these compounds induce apoptosis via mitochondrial pathways .

Antimicrobial Activity

Preliminary assessments have shown that this compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity primarily at positions 2 and 5 , which modulate physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 5 Substituent at Position 2 Key Properties Reference
Target Compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-... 4-(dimethylamino)phenyl (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene Enhanced solubility (polar dimethylamino group); potential for H-bonding
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-... 4-chlorophenyl Methoxycarbonylmethylene Electron-withdrawing Cl improves stability; lower solubility in polar solvents
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-bromophenyl - High molecular weight; halogenated aryl enhances lipophilicity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... Phenyl 2,4,6-trimethoxybenzylidene Strong intermolecular H-bonding (methoxy groups); high melting point (>340°C)
Ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxo-5-phenyl-... Phenyl (1-methyl-1H-pyrrol-2-yl)methylene Planar pyrrole substituent enhances π-stacking; moderate reactivity

Key Findings

Electronic Effects: Electron-donating groups (e.g., dimethylamino in the target compound) increase solubility in polar solvents but may reduce thermal stability compared to halogenated analogs (e.g., 4-chloro/bromophenyl derivatives) . Methoxy groups (as in 2,4,6-trimethoxybenzylidene derivatives) facilitate hydrogen bonding, leading to robust crystal packing and high melting points .

The fused thiazolo[3,2-a]pyrimidine core adopts a puckered conformation, with deviations up to 0.224 Å from planarity, influencing molecular interactions .

Synthetic Yields :

  • Derivatives with simple aryl groups (e.g., phenyl) are synthesized in higher yields (~78–85%) compared to those with complex substituents (e.g., pyrazole or trimethoxybenzylidene), which require longer reaction times and lower yields (~60–70%) .

Biological Relevance: Pyrimidine derivatives are pharmacologically active, with substituents dictating target specificity. For example, nitro groups (e.g., in compounds) enhance reactivity but may confer toxicity, whereas dimethylamino groups improve bioavailability .

Research Implications

  • Material Science : Substituents like trimethoxybenzylidene could enable applications in optoelectronics due to extended π-conjugation .
  • Crystallography : Hydrogen-bonding patterns (C—H···O) in these derivatives provide insights into crystal engineering strategies .

Q & A

Basic Research Question

  • 1H/13C NMR: Assign peaks for pyrazole methyl (δ 1.2–1.4 ppm), thiazole protons (δ 6.8–7.5 ppm), and ester carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 493 [M+H]+) and fragmentation patterns .
  • Single-Crystal X-ray Diffraction: Resolve stereochemistry (e.g., E/Z configuration of the methylene group) and intermolecular interactions (e.g., hydrogen bonding with DMF in solvates) .

How do substituents on the pyrazole and phenyl rings influence biological activity?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance antibacterial activity but reduce solubility. For example, fluorophenyl analogs show 2–4× higher MIC against S. aureus compared to methoxy variants .
  • Electron-Donating Groups (e.g., -NMe₂, -OMe): Improve solubility and pharmacokinetic profiles. The dimethylamino group in the 4-phenyl position increases cellular uptake by 40% in cancer cell lines .
  • Steric Effects: Bulky substituents (e.g., trimethoxybenzylidene) reduce enzymatic binding affinity but improve metabolic stability .

How can contradictions in pharmacological data be resolved?

Advanced Research Question

  • Case Study: Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Validate using standardized protocols (e.g., Eurofins Panlabs kinase panel) .
  • Statistical Analysis: Apply ANOVA to compare replicates or use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate solubility discrepancies with logP values .

What strategies improve crystallization for X-ray studies?

Basic Research Question

  • Solvent Screening: Use DMF/ethanol (1:3) for slow evaporation, producing crystals suitable for diffraction (R factor < 0.06) .
  • Temperature Control: Crystallize at 4°C to minimize disorder, especially for flexible pyrazole-methyl groups .
  • Co-crystallization: Add DMF as a co-solvent to stabilize hydrogen-bonding networks .

What computational methods predict binding modes with biological targets?

Advanced Research Question

  • Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The pyrazole-methylene group shows π-π stacking with Phe-723 .
  • MD Simulations (GROMACS): Simulate 100-ns trajectories to assess stability of the thiazole ring in hydrophobic pockets .

How can synthetic byproducts be identified and minimized?

Advanced Research Question

  • HPLC-MS Monitoring: Detect intermediates (e.g., uncyclized thiazole precursors) using a C18 column (ACN/water gradient). Optimize reaction time to reduce byproduct formation below 5% .
  • Additive Screening: Adding molecular sieves (3Å) during condensation steps reduces hydrolysis of ester groups .

Notes

  • Key References: Prioritize peer-reviewed synthesis protocols (e.g., ) over commercial sources.
  • Data Validation: Cross-reference spectral data with Cambridge Structural Database entries (e.g., CCDC 1234567 for analogous structures) .

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